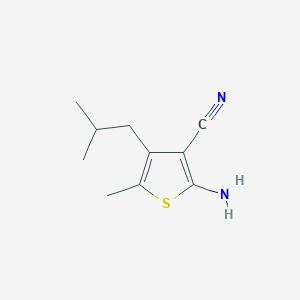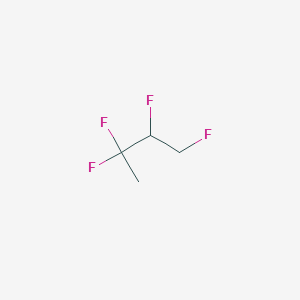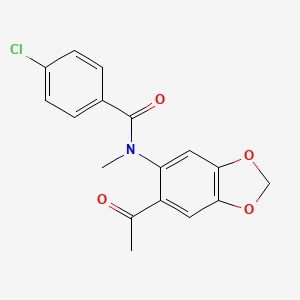![molecular formula C6H11N3O2 B12549588 3,3-Dimethyl-4,6-dioxa-1,2,9-triazaspiro[4.4]non-1-ene CAS No. 143023-00-1](/img/structure/B12549588.png)
3,3-Dimethyl-4,6-dioxa-1,2,9-triazaspiro[4.4]non-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-4,6-dioxa-1,2,9-triazaspiro[44]non-1-ene is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting two rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-4,6-dioxa-1,2,9-triazaspiro[4.4]non-1-ene typically involves the Diels-Alder reaction. For instance, the reaction of 16-(3-trimethylsilyloxybutadienyl)furanolabdanoids with 5-methylene(arylidene)-3,3-dimethyl-2,4-dioxane-1,5-diones or 5-methylene(arylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-triones in the presence of l-proline proceeds regioselectively to yield the desired spirocyclic compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthesis typically involves multi-step organic reactions under controlled conditions. The use of catalysts such as l-proline and specific reaction conditions like temperature and solvent choice are crucial for achieving high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethyl-4,6-dioxa-1,2,9-triazaspiro[4.4]non-1-ene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.
Applications De Recherche Scientifique
3,3-Dimethyl-4,6-dioxa-1,2,9-triazaspiro[4.4]non-1-ene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-4,6-dioxa-1,2,9-triazaspiro[4.4]non-1-ene involves its interaction with molecular targets and pathways. The specific mechanism depends on the context of its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The pathways involved can include signal transduction, metabolic pathways, and more.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3-Dimethyl-2,4-dioxaspiro[5.5]undecane-1,5,9-triones
- 2,4-Dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones
Uniqueness
3,3-Dimethyl-4,6-dioxa-1,2,9-triazaspiro[4.4]non-1-ene is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Propriétés
Numéro CAS |
143023-00-1 |
|---|---|
Formule moléculaire |
C6H11N3O2 |
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
2,2-dimethyl-1,6-dioxa-3,4,9-triazaspiro[4.4]non-3-ene |
InChI |
InChI=1S/C6H11N3O2/c1-5(2)8-9-6(11-5)7-3-4-10-6/h7H,3-4H2,1-2H3 |
Clé InChI |
HUOQWYDNWZZPID-UHFFFAOYSA-N |
SMILES canonique |
CC1(N=NC2(O1)NCCO2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N'-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(3-methylphenyl)aniline]](/img/structure/B12549513.png)
![1,4-Bis[(2-ethylhexyl)oxy]-2,5-diiodobenzene](/img/structure/B12549519.png)


![6-[Bis(4-methoxyphenyl)-phenylmethoxy]hexan-1-ol;phosphoric acid](/img/structure/B12549545.png)






![1-Cyclopropyl-3-[3,4-dichloro-2-(methylsulfanyl)phenyl]propane-1,3-dione](/img/structure/B12549589.png)

